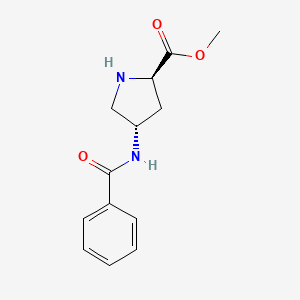
rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate: is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzamide Group: This step usually involves the reaction of the pyrrolidine derivative with benzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Optimization of Reaction Conditions: To maximize yield and purity.
Use of Catalysts: To enhance reaction rates.
Purification Techniques: Such as crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the benzamide group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and protein binding.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: As an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-benzamidopyrrolidine-2-carboxylate: Without the chiral centers.
Ethyl 4-benzamidopyrrolidine-2-carboxylate: With an ethyl ester instead of a methyl ester.
4-Benzamidopyrrolidine-2-carboxylic acid: Without the ester group.
Uniqueness
The unique aspect of rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate lies in its chiral centers, which can lead to specific interactions with biological targets, potentially resulting in unique biological activities compared to its non-chiral or differently substituted analogs.
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
methyl (2R,4S)-4-benzamidopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)11-7-10(8-14-11)15-12(16)9-5-3-2-4-6-9/h2-6,10-11,14H,7-8H2,1H3,(H,15,16)/t10-,11+/m0/s1 |
InChI-Schlüssel |
NZYMFGJXARXLAA-WDEREUQCSA-N |
Isomerische SMILES |
COC(=O)[C@H]1C[C@@H](CN1)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1CC(CN1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


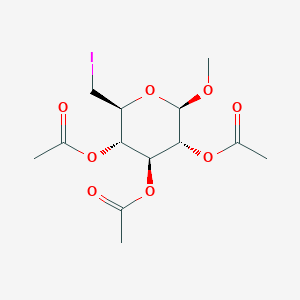

![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
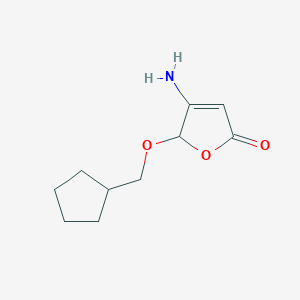
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
![2-Bromobenzo[d]oxazole-7-thiol](/img/structure/B12869476.png)
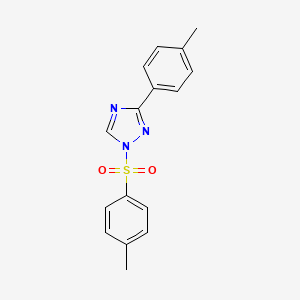
![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)

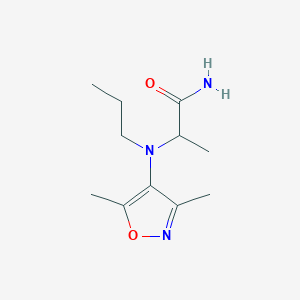
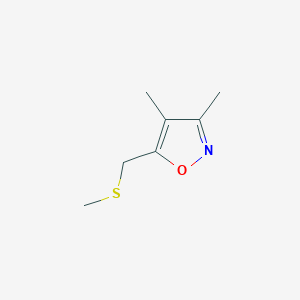
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869510.png)
![2,7-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12869511.png)
